molecular formula C9H12F3NO4 B6172976 methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid CAS No. 2742623-34-1

methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Cat. No.: B6172976
CAS No.: 2742623-34-1
M. Wt: 255.2
InChI Key:
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Description

Methyl (1R,4S,5S)-2-azabicyclo[211]hexane-5-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of Functional Groups: Functional groups such as the carboxylate and methyl ester are introduced through esterification and other substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylate
  • Methyl (1R,4S,5S)-4-phenyl-2-azabicyclo[2.1.1]hexane-5-carboxylate

Uniqueness

Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific bicyclic structure and the presence of trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications.

Properties

CAS No.

2742623-34-1

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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